molecular formula C9H14O B125390 Oxirane, 1-heptynyl- (9CI) CAS No. 158504-99-5

Oxirane, 1-heptynyl- (9CI)

Cat. No.: B125390
CAS No.: 158504-99-5
M. Wt: 138.21 g/mol
InChI Key: NIENJVSWKQUPAC-UHFFFAOYSA-N
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Description

Oxirane, 1-heptynyl- (9CI) is a chemical compound with the molecular formula C9H14O. It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity due to the strained ring structure of the oxirane group. It is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxirane, 1-heptynyl- (9CI) can be synthesized through several methods. One common method involves the reaction of an alkyne with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring. The reaction typically occurs under mild conditions and yields the desired oxirane compound .

Industrial Production Methods

In an industrial setting, the production of oxirane, 1-heptynyl-(9CI) may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. The specific methods used can vary depending on the scale of production and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxirane, 1-heptynyl- (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of oxirane, 1-heptynyl-(9CI) include:

Major Products Formed

The major products formed from the reactions of oxirane, 1-heptynyl-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce ketones or aldehydes, while reduction reactions can yield alcohols .

Scientific Research Applications

Oxirane, 1-heptynyl- (9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of oxirane, 1-heptynyl-(9CI) involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical reactions to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxirane, 1-heptynyl-(9CI) include other epoxides and alkynes, such as:

  • Oxirane, 1-octynyl-
  • Oxirane, 1-nonynyl-
  • Oxirane, 1-decylnyl-

Uniqueness

Oxirane, 1-heptynyl- (9CI) is unique due to its specific structure, which combines an epoxide ring with an alkyne group. This combination of functional groups provides unique reactivity and makes it a valuable compound in various chemical reactions and applications.

Properties

IUPAC Name

2-hept-1-ynyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIENJVSWKQUPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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